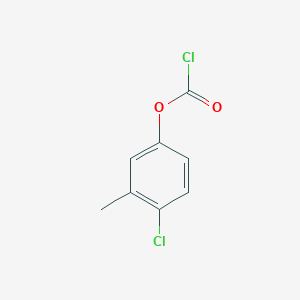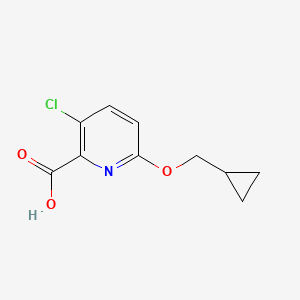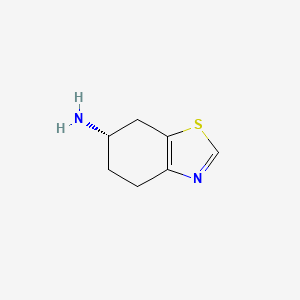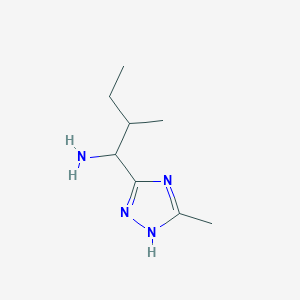
2-Cyclohexylpropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₁₇ClO₂S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclohexylpropane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) as reagents. This combination facilitates the direct oxidative conversion of thiols to sulfonyl chlorides through oxidative chlorination . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid, which also yields sulfonyl chlorides in good yields .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves the use of large-scale oxidation processes. These processes typically employ reagents such as hydrogen peroxide and zirconium tetrachloride, which offer high efficiency and purity . The reaction conditions are optimized to ensure high yields and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamides or sulfonates.
Oxidation Reactions: The compound can be further oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form thiols or sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed through oxidation.
Thiols and Sulfides: Formed through reduction.
Applications De Recherche Scientifique
2-Cyclohexylpropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals, including surfactants and dyes.
Mécanisme D'action
The mechanism of action of 2-Cyclohexylpropane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group (SO₂Cl) is highly reactive towards nucleophiles, such as amines and alcohols. Upon reaction, the sulfonyl chloride group is replaced by the nucleophile, forming a new covalent bond. This reactivity is utilized in various synthetic transformations, including the formation of sulfonamides and sulfonates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride used in similar applications.
Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis for the protection of hydroxyl groups.
Uniqueness
2-Cyclohexylpropane-1-sulfonyl chloride is unique due to its cyclohexyl group, which imparts steric hindrance and influences its reactivity. This makes it particularly useful in the synthesis of sterically demanding molecules and in applications where specific spatial arrangements are required.
Propriétés
Formule moléculaire |
C9H17ClO2S |
|---|---|
Poids moléculaire |
224.75 g/mol |
Nom IUPAC |
2-cyclohexylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 |
Clé InChI |
WZDKDJWTPQHERB-UHFFFAOYSA-N |
SMILES canonique |
CC(CS(=O)(=O)Cl)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13218383.png)


![2-Amino-6-ethoxy-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13218404.png)

![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid](/img/structure/B13218413.png)




![2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13218438.png)

![[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol](/img/structure/B13218449.png)

